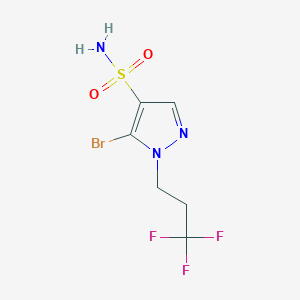

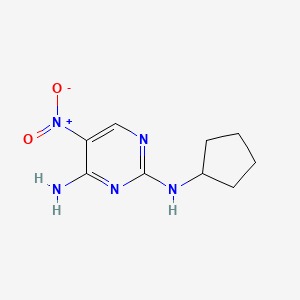

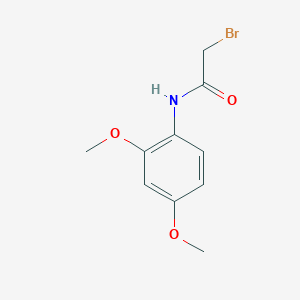

![molecular formula C19H23NO B2495071 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylpropan-1-one CAS No. 2195941-38-7](/img/structure/B2495071.png)

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylpropan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylpropan-1-one, also known as CX-5461, is a small molecule inhibitor that has shown potential in cancer therapy. It is a synthetic compound that belongs to the class of compounds known as G-quadruplex stabilizers. CX-5461 has been shown to selectively target cancer cells with altered ribosomal DNA (rDNA) transcription, which is a common feature of many cancer types.

科学的研究の応用

Synthetic Methodologies and Applications

Enantioselective Syntheses of Tropane Alkaloids : A novel approach to hydroxylated 8-azabicyclo[3.2.1]octan-3-ones, relevant to the compound , has been developed, utilizing keto-lactams as starting materials. This method facilitates the enantioselective synthesis of several alkaloids, demonstrating the versatility of these compounds in organic synthesis (Mao et al., 2014).

Cycloaddition Reactions : Research indicates that donor/acceptor cyclopropanes can undergo annulation reactions with azidovinyl compounds to form azabicyclic scaffolds, showcasing the synthetic utility of these frameworks in constructing complex nitrogen-containing cycles (Curiel Tejeda et al., 2016).

Pharmacological Potential

Substance P Receptor Antagonism : A potent nonpeptide antagonist of the substance P (NK1) receptor, CP-96,345, demonstrates the therapeutic potential of azabicyclic compounds. This finding highlights the relevance of such structures in developing new pharmacological agents (Snider et al., 1991).

将来の方向性

The synthesis and study of compounds with the 8-azabicyclo[3.2.1]octane scaffold, such as “1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylpropan-1-one”, is an active area of research due to their interesting biological activities . Future research may focus on developing more efficient synthesis methods, studying their biological activities, and exploring their potential applications.

作用機序

Target of Action

The primary target of the compound “1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylpropan-1-one” is currently unknown. The compound features an 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . Tropane alkaloids are known to display a wide array of interesting biological activities .

Mode of Action

Compounds with similar structures, such as tropane alkaloids, are known to interact with various targets in the body, leading to a range of biological effects .

Biochemical Pathways

Given its structural similarity to tropane alkaloids, it may influence similar biochemical pathways .

特性

IUPAC Name |

1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c21-19(11-6-14-4-2-1-3-5-14)20-17-9-10-18(20)13-16(12-17)15-7-8-15/h1-5,17-18H,6-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRMWVVDVGHLCPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=C3CC3)CC1N2C(=O)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

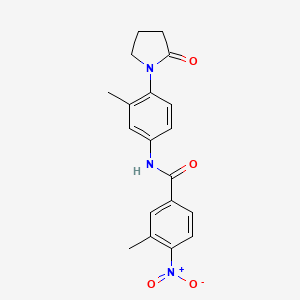

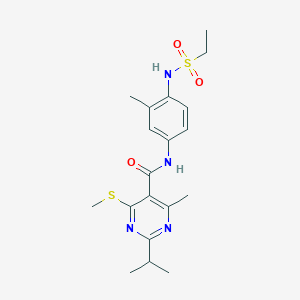

![(3-Methoxyphenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2494988.png)

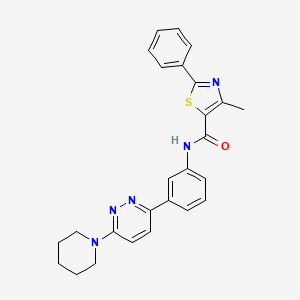

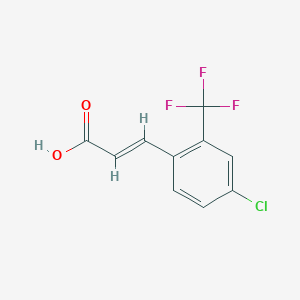

![2-Chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole](/img/structure/B2494997.png)

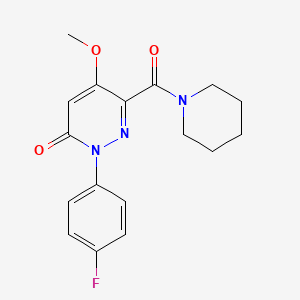

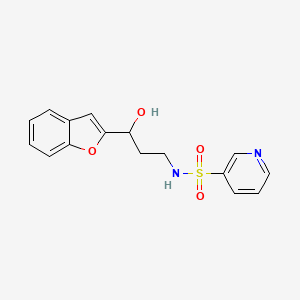

![(1R,5S)-8-((4-methoxy-3-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2495003.png)

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2495006.png)

![3-[(3-chloro-2,6-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2495009.png)